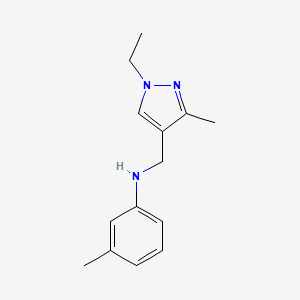

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, linked to a methylaniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Análisis De Reacciones Químicas

Reaction Scheme

3 Methylaniline+1 Ethyl 3 methylpyrazole→N 1 Ethyl 3 methyl 1H pyrazol 4 yl methyl 3 methylaniline

Conditions

The reaction is generally carried out in an organic solvent such as ethanol or dichloromethane, often in the presence of a catalyst like sodium acetate to enhance yields. The reaction temperature and time can vary, but room temperature is commonly used.

Substitution Reactions

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline can participate in various substitution reactions due to the presence of both amine and pyrazole functionalities:

-

Electrophilic Aromatic Substitution : The aniline moiety can undergo electrophilic substitution reactions, particularly nitration or sulfonation, depending on the conditions used.

-

N-Alkylation : The nitrogen atom in the pyrazole ring can be alkylated using alkyl halides, leading to derivatives with varied biological activities.

Oxidation and Reduction Reactions

The compound may also undergo oxidation and reduction processes:

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents (e.g., H2O2) | Formation of sulfoxides or sulfones |

| Reduction | Reaction with reducing agents (e.g., LiAlH4) | Formation of amines or alcohols |

Biological Activities

Research has indicated that compounds with pyrazole structures exhibit various biological activities, including antioxidant and anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against human cancer cell lines, which can be attributed to their ability to induce apoptosis.

Antioxidant Activity

Studies demonstrate that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

In vitro studies have shown that certain derivatives of pyrazole can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Aplicaciones Científicas De Investigación

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline involves its interaction with specific molecular targets. The pyrazole ring and aniline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

- 3-Methylaniline

- **N-((1-Ethyl-3-methyl-1H-pyrazol-

Actividad Biológica

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline is a compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They have garnered attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The specific compound this compound features an ethyl and methyl substitution on the pyrazole ring, enhancing its potential pharmacological effects.

The synthesis of this compound typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline under reducing conditions. The resulting compound can modulate various biological pathways by interacting with specific molecular targets, including enzymes and receptors.

The biological activity is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis, potentially leading to anticancer effects.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that pyrazole derivatives can disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammation.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| NCI-H460 | 42.30 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies have investigated the efficacy of pyrazole derivatives, including this compound:

- Cytotoxicity in Cancer Models : A study reported that this compound exhibited significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective growth inhibition.

- Anti-inflammatory Studies : In vitro assays demonstrated that treatment with the compound reduced levels of inflammatory markers in macrophage cultures.

- Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to target proteins involved in cancer progression.

Propiedades

IUPAC Name |

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-4-17-10-13(12(3)16-17)9-15-14-7-5-6-11(2)8-14/h5-8,10,15H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTINQCKUUNXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNC2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.